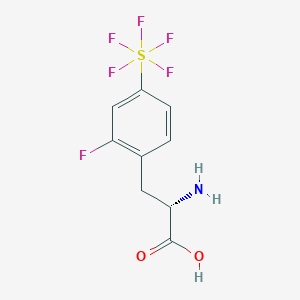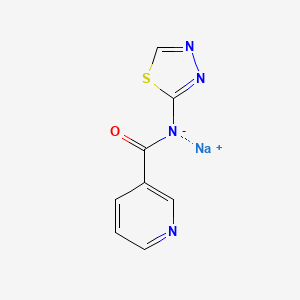
TGN-020 (sodium)
説明
TGN-020 (sodium) is a useful research compound. Its molecular formula is C8H5N4NaOS and its molecular weight is 228.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality TGN-020 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TGN-020 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
RNA Duplex Stability and Sodium Ions
The stability of RNA duplexes is significantly influenced by the concentration of sodium ions. Standard RNA optical melting experiments and sequence-based predictions of RNA secondary structure and thermodynamic properties often rely on parameters derived at a standard sodium concentration. However, physiological and experimental conditions frequently involve sodium concentrations that differ from this standard. Research has provided correction factors for melting temperature and free energy to account for variations in sodium ion concentrations, aiding the accuracy of RNA structure and thermodynamics predictions across a range of sodium conditions (Chen & Znosko, 2013).
Brine Transport in Granular Salt
Understanding the thermal, hydrological, and physicochemical behavior of brine, water vapor, and salt when moist salt is heated is crucial for the disposal of heat-generating nuclear waste (HGNW) in bedded salt. Research in this area aims to address knowledge gaps and ensure that numerical models accurately simulate these parameters and processes (Jordan et al., 2016).
Energy Efficient Thermal Storage
Sodium montmorillonite (Na-MMT), combined with Exfoliated graphite nanoplatelets (xGnP), has been used to create shape-stabilized phase change materials (PCMs) for thermal storage. These composites exhibit improved thermal conductivity and leakage prevention in their liquid state, offering a cost-effective, natural, and efficient solution for thermal energy storage (Jeong et al., 2015).
Sodium in Energy Storage and Batteries
Sodium has been extensively researched for its role in energy storage, particularly in sodium/sulfur and sodium/NiCl2 batteries, due to its high ion conductivity. Recent developments in renewable energy necessitate large batteries with a focus on lifetime, power, price, and material availability. Sodium-ion batteries (SIBs) meet these criteria, leading to significant scientific interest in developing new material families for these applications (Delmas, 2018).
Sodium in Biomedical Applications
Sodium MRI offers valuable biochemical information about tissue viability, cell integrity, and function, which is crucial for disease diagnosis, prognosis, and monitoring treatment outcomes. It has been applied to various human tissues, including the brain for stroke and tumor detection, breast cancer, articular cartilage, muscle, and kidney. Despite technical challenges, sodium MRI is a growing field in translational imaging research, providing unique insights not available through standard proton MRI (Madelin & Regatte, 2013).
特性
IUPAC Name |
sodium;pyridine-3-carbonyl(1,3,4-thiadiazol-2-yl)azanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4OS.Na/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8;/h1-5H,(H,11,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHWOCDMDRVSHB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[N-]C2=NN=CS2.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N4NaOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TGN-020 (sodium) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-(1,2-Diphenyl-1,2-ethenediyl)bis[phenol]](/img/structure/B8111953.png)

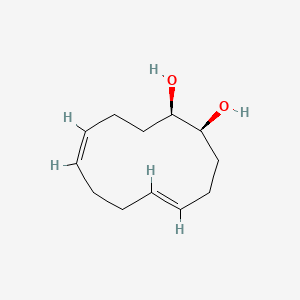

![2-{2-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL}propanoate](/img/structure/B8111976.png)

![(R)-[(1S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride](/img/structure/B8111991.png)
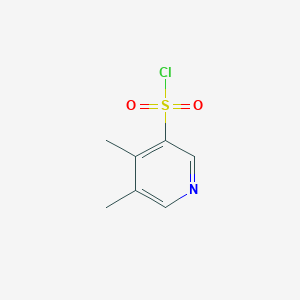
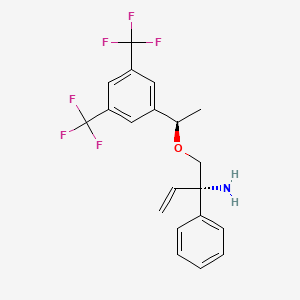
![N-[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B8112003.png)
![methyl (3S)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B8112008.png)

